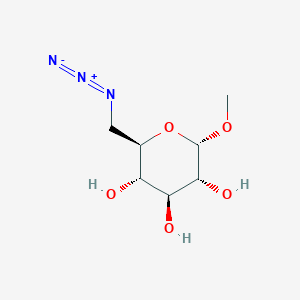
Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-アジド-6-デオキシ-α-D-グルコピラノシドメチルは、分子式C7H13N3O5、分子量219.195 g/molの化学化合物です。 これは、6位の水酸基がアジド基に置換されたグルコースの誘導体です。
準備方法
合成経路と反応条件
6-アジド-6-デオキシ-α-D-グルコピラノシドメチルは、α-D-グルコピラノシドメチルの6位の水酸基がアジド基に置換される求核置換反応によって合成することができます。一般的な方法の1つは、ジフェニルホスホリルアジド(DPPA)と1,8-ジアザビシクロ[5.4.0]ウンデク-7-エン(DBU)を高温の無水ジメチルホルムアミド(DMF)中で使用するものです。 この方法は、高収率を提供し、グルコシルハライド中間体の調製と分離を必要としません。
工業的生産方法
6-アジド-6-デオキシ-α-D-グルコピラノシドメチルの工業的生産は、通常、同様の合成経路をより大規模で行います。連続フロー反応器と自動化システムの使用は、生産プロセスの効率と収率を向上させることができます。反応条件は、安全性を確保し、副生成物の生成を最小限に抑えるように最適化されます。
化学反応の分析
反応の種類
6-アジド-6-デオキシ-α-D-グルコピラノシドメチルは、以下を含むさまざまな化学反応を起こします。
置換反応: アジド基は、求核置換によって他の官能基に置換できます。
還元反応: アジド基は、パラジウム触媒の存在下での水素などの還元剤を使用して、アミノ基に還元できます。
クリックケミストリー:
一般的な試薬と条件
求核置換: 高温の無水DMF中のDPPAとDBU。
還元: パラジウム触媒を用いた水素ガス。
クリックケミストリー: アルキン存在下での銅(I)触媒。
主要な生成物
アミノ誘導体: アジド基の還元によって生成されます。
トリアゾール: アルキンとのクリックケミストリー反応によって生成されます。
科学研究への応用
6-アジド-6-デオキシ-α-D-グルコピラノシドメチルは、科学研究において幅広い用途があります。
科学的研究の応用
Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside has a wide range of applications in scientific research:
作用機序
6-アジド-6-デオキシ-α-D-グルコピラノシドメチルの作用機序は、主に生体直交反応に参加する能力にあります。アジド基は非常に反応性が高く、アルキンとの環状付加反応を起こして安定なトリアゾールを形成することができます。この特性は、生細胞における生体分子の標識およびイメージングなど、さまざまな用途で利用されています。 この化合物は、アミノ誘導体に変換することもでき、これは生体標的および経路と相互作用することができます。
類似化合物の比較
6-アジド-6-デオキシ-α-D-グルコピラノシドメチルは、以下の様な類似化合物と比較することができます。
6-アジド-6-デオキシ-D-グルコース: 類似の構造ですが、アノマー位にメチル基がありません。
6-デオキシ-6-ヨード-α-D-グルコピラノシドメチル: アジド基の代わりにヨウ素原子を含んでいます。
6-アジド-2,3,4-トリ-O-アセチル-6-デオキシ-α-D-グルコピラノシドメチル: 2位、3位、4位にアセチル基をさらに含んでいます。
6-アジド-6-デオキシ-α-D-グルコピラノシドメチルの独自性は、アジド基の存在による特異的な反応性にあります。これは、クリックケミストリーと生体直交アプリケーションに非常に適しています。
類似化合物との比較
Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside can be compared with other similar compounds such as:
6-Azido-6-deoxy-D-glucose: Similar structure but lacks the methyl group at the anomeric position.
Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: Contains an iodine atom instead of an azido group.
Methyl 6-azido-2,3,4-tri-O-acetyl-6-deoxy-alpha-D-glucopyranoside: Contains additional acetyl groups at positions 2, 3, and 4.
The uniqueness of this compound lies in its specific reactivity due to the presence of the azido group, making it highly suitable for click chemistry and bioorthogonal applications.
生物活性
Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside (CAS No. 23701-87-3) is a chemically modified sugar that has garnered attention for its potential applications in biological research and therapeutic development. This article explores its biological activity, focusing on its role in glycosylation processes, metabolic engineering, and therapeutic applications.
- Molecular Formula: C7H13N3O5
- Molecular Weight: 219.2 g/mol
- Key Functional Group: Azido group (-N₃), which facilitates bioorthogonal reactions.
Biological Applications
1. Glycosylation Studies
this compound serves as a metabolic chemical reporter for studying glycosylation processes. It can be incorporated into glycoproteins, allowing researchers to track and visualize glycosylation patterns through bioorthogonal labeling techniques. This property is particularly useful for identifying O-GlcNAcylated proteins in mammalian cells, enhancing our understanding of cellular metabolism and enzyme tolerance to various sugars .
2. Synthesis of Antibody-Drug Conjugates
The compound is utilized in the synthesis of anti-EGFR (epidermal growth factor receptor) antibody-drug conjugates. These conjugates are designed to target and deliver cytotoxic agents specifically to cancer cells expressing EGFR, thereby improving therapeutic efficacy while minimizing side effects .
3. Therapeutic Potential
this compound is also involved in the development of treatments targeting B-cell maturation antigen (BCMA). BCMA is a promising target for therapies aimed at treating multiple myeloma, making this compound significant for future drug development .
Case Studies
Case Study 1: O-GlcNAcylation in Mammalian Cells
A study demonstrated that treatment with 6-azido-6-deoxy-glucose (a related compound) led to robust labeling of proteins associated with O-GlcNAc modifications. The findings indicated that the enzyme O-GlcNAc transferase can utilize UDP-6AzGlc as a substrate, suggesting the potential for widespread intracellular O-glucose modifications under specific conditions .
Case Study 2: Metabolic Engineering of Phosphatidylinositol Derivatives
Research focused on synthesizing 6-azido derivatives of phosphatidylinositol, which are crucial for understanding lipid biology and cellular signaling pathways. These derivatives can be further functionalized under bioorthogonal conditions, making them valuable tools for investigating lipid interactions and functions within cells .
Data Table: Summary of Biological Activities
特性
分子式 |
C7H13N3O5 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H13N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 |
InChIキー |
DITZTAYZVSZBCC-ZFYZTMLRSA-N |
異性体SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN=[N+]=[N-])O)O)O |
正規SMILES |
COC1C(C(C(C(O1)CN=[N+]=[N-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















